4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole is a compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in the field of organic electronics, particularly in the development of photovoltaic materials and semiconductors .
Preparation Methods
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 5-bromothiophene-2-boronic acid under Suzuki coupling conditions . The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states.
Polymerization: It can be polymerized with other monomers to form conjugated polymers, which are used in organic electronic applications.
Scientific Research Applications
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic materials, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Photovoltaic Devices: The compound is used as a building block for the synthesis of donor-acceptor polymers, which are essential components of high-efficiency photovoltaic devices.
Biological Applications:
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole involves its ability to act as an electron acceptor in donor-acceptor systems. The presence of bromine and fluorine atoms enhances its electron-withdrawing properties, making it an effective component in organic electronic devices. The compound interacts with electron-donating materials to form charge-transfer complexes, which are crucial for the operation of photovoltaic devices .
Comparison with Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole can be compared with other similar compounds, such as:
4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole: This compound lacks the fluorine atoms, which results in different electronic properties and reactivity.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: The presence of octyloxy groups enhances the solubility and processability of the compound.
These comparisons highlight the unique properties of this compound, particularly its enhanced electron-withdrawing capabilities due to the presence of fluorine atoms.
Properties
Molecular Formula |
C14H6Br2F2N2S3 |
---|---|
Molecular Weight |
496.2 g/mol |
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H6Br2F2N2S3/c15-7-3-1-5(21-7)9-11(17)12(18)10(6-2-4-8(16)22-6)14-13(9)19-23-20-14/h1-4,11,19H |
InChI Key |
IPXFODMGQZSWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C3C(=NSN3)C(=C(C2F)F)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.